molecular formula C20H15ClN4O2S2 B2861077 1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848062-21-5

1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2861077
CAS No.: 848062-21-5
M. Wt: 442.94
InChI Key: GNQHZOZNPMYNMW-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic molecule featuring an imidazo[4,5-b]quinoxaline core. This scaffold is substituted at position 1 with a 4-chlorobenzyl group and at position 3 with a thiophen-2-ylsulfonyl moiety. The imidazo[4,5-b]quinoxaline system is known for its planar, aromatic structure, which facilitates π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c21-15-9-7-14(8-10-15)12-24-13-25(29(26,27)18-6-3-11-28-18)20-19(24)22-16-4-1-2-5-17(16)23-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQHZOZNPMYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CS4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Compound A : 1-(4-Methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline ()
  • Substituents :
    • Position 1: 4-Methoxyphenethyl (electron-donating methoxy group).
    • Position 3: Phenylsulfonyl (simpler aryl sulfonyl group).
  • Key Differences: The 4-methoxyphenethyl group enhances solubility compared to the 4-chlorobenzyl group but reduces halogen-mediated interactions.
Compound B : 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline ()
  • Substituents :
    • Position 1: 3-Trifluoromethylphenyl (strongly electron-withdrawing CF₃ group).
    • Position 3: 4-Chlorophenylsulfonyl (chlorine enhances hydrophobicity).
  • Key Differences :
    • The trifluoromethyl group increases metabolic stability and lipophilicity (XLogP3 = 5.6) compared to the target compound .
    • The 4-chlorophenylsulfonyl group may exhibit stronger halogen bonding than the thiophene sulfonyl group.
Compound C : 1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline ()
  • Substituents :
    • Position 1: 4-Chlorophenylsulfonyl.
    • Position 3: 3-Isopropoxypropyl (flexible ether chain).
  • Key Differences :
    • The isopropoxypropyl group introduces conformational flexibility and lower logP compared to rigid sulfonyl groups.
    • This substitution likely reduces planar interactions but improves membrane permeability .

Physicochemical Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight (g/mol) ~450 (estimated) ~460 (estimated) 490.9 446.95
XLogP3 ~4.5 (estimated) ~4.8 5.6 ~3.9
Hydrogen Bond Acceptors 7 6 9 6

Notes:

  • The thiophene sulfonyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity.
  • Compound B’s high XLogP3 (5.6) may limit aqueous solubility but enhance blood-brain barrier penetration .

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